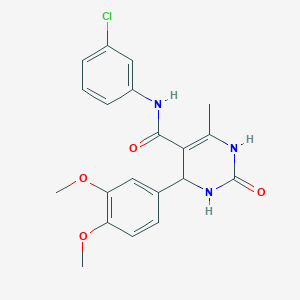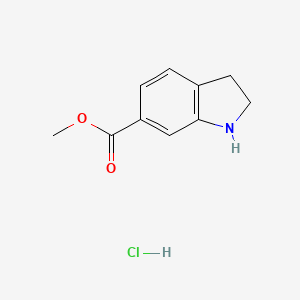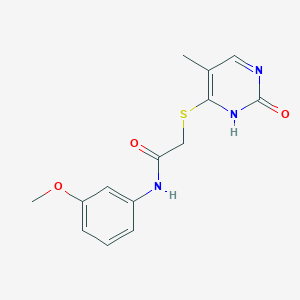![molecular formula C9H11N3O2S B2443040 6-(ciclopropanosulfonil)-5H,6H,7H-pirrolo[3,4-d]pirimidina CAS No. 1448123-91-8](/img/structure/B2443040.png)
6-(ciclopropanosulfonil)-5H,6H,7H-pirrolo[3,4-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(cyclopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods . A new protocol for the synthesis of pyrimidine derivatives involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 . The heterocyclic nature of pyrimidine is central to its biochemical activity and reactivity .Chemical Reactions Analysis
Pyrimidines are involved in a variety of chemical reactions. For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .Physical and Chemical Properties Analysis
Pyrimidine is an organic compound with the formula C4H4N2, distinguished by a six-member ring with two nitrogen atoms and four carbon atoms . This basic structure forms the backbone of several important biomolecules, making it essential to the world of biochemistry and molecular biology .Aplicaciones Científicas De Investigación
- Un nuevo fotosensibilizador, proflavina (PFH+), se emplea en un medio acuoso, estimulado por diodos emisores de luz azul (LED) para aprovechar la energía renovable. Este enfoque demuestra alta eficacia, eficiencia energética y resultados respetuosos con el medio ambiente .
- Los investigadores han examinado el número de recambio (TON) y la frecuencia de recambio (TOF) relacionados con los andamios de pirano[2,3-d]pirimidina, validando su viabilidad para la ciclización a escala industrial .
- 5,6,7,8-Tetrahidropiridina[4,3-d]pirimidina y compuestos relacionados derivados de este andamio sirven como materiales de partida para la síntesis de varios pasos de derivados del ácido tetrahidroptérico .
Fotosensibilizador para la síntesis sostenible
Biocatalizador para reacciones inducidas por luz visible
Material de partida para derivados del ácido tetrahidroptérico
Sistemas bicíclicos en química medicinal
Mecanismo De Acción
Target of Action
The compound 6-(cyclopropanesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, also known as 6-(cyclopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, is a pyrimidine derivative. Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, the primary targets of this compound could be protein kinases.
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential for cell growth and division . By inhibiting protein kinases, the compound disrupts these pathways, affecting the downstream effects such as cell growth and division .
Pharmacokinetics
Pyrimidine derivatives are generally well-absorbed and distributed throughout the body . They are metabolized in the liver and excreted through the kidneys .
Result of Action
The result of the compound’s action is the inhibition of cell growth and division due to the disruption of the purine and pyrimidine salvage pathways . This can lead to the death of cancer cells, making the compound potentially useful in cancer treatment .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can influence the compound’s action through drug-drug interactions .
Safety and Hazards
Direcciones Futuras
Pyrimidines and their derivatives have found extensive use in the pharmaceutical industry . Several chemotherapeutic agents and antiviral drugs are pyrimidine analogs . The exploration of new pyrimidine-based compounds remains a vibrant area of research in the pursuit of novel treatments and cures .
Propiedades
IUPAC Name |
6-cyclopropylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c13-15(14,8-1-2-8)12-4-7-3-10-6-11-9(7)5-12/h3,6,8H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXJIKVTCALOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide;hydrochloride](/img/structure/B2442958.png)

![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2442962.png)
![3-[Cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B2442963.png)

![2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2442968.png)

amine](/img/structure/B2442970.png)

![4-(1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2-pyrimidinamine](/img/structure/B2442973.png)


![1-(2-chlorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B2442977.png)
![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol](/img/structure/B2442978.png)
